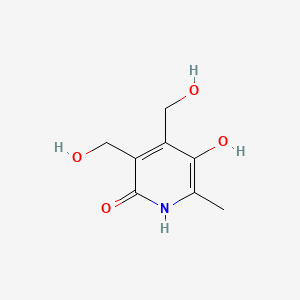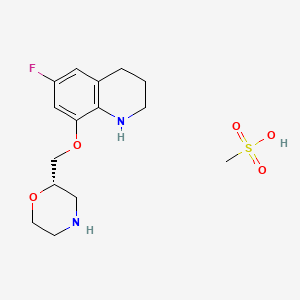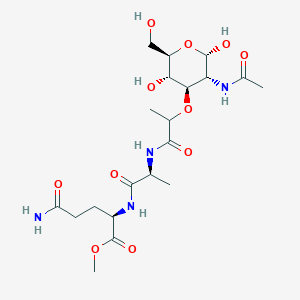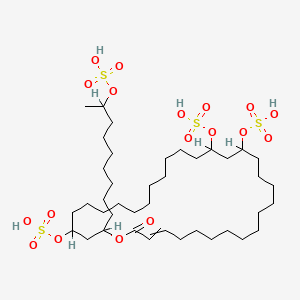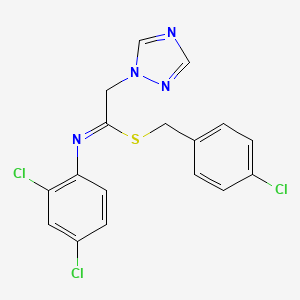
Imibenconazole
描述
Imibenconazole is a fungicide that is used to control fungal diseases in crops. It is a broad spectrum fungicide, meaning it is effective against a wide range of fungi. It is also used in the treatment of dermatophyte infections, such as athlete’s foot and ringworm. This compound is a member of the benzimidazole family of fungicides, and is considered to be one of the most important active ingredients in the control of fungal diseases.
科学研究应用
水生环境中的水解动力学
- 研究重点:使用气相色谱法研究了咪苯酮唑在不同水环境pH值下的水解动力学。
- 发现:咪苯酮唑在酸性和碱性环境中都不稳定,会迅速水解。然而,在碱性水环境中保持稳定。
- 来源:(Hao, 2008)
土壤生态系统中的持久性
- 研究重点:分析了咪苯酮唑在土壤中的降解动力学及其持久性,在模拟的土壤生态系统中通过气相色谱法确定残留物。
- 发现:咪苯酮唑在土壤中迅速消失,半衰期约为12.5至15.6天,取决于初始浓度。
- 来源:(Hong Li-ping, 2008)
水果和蔬菜中的检测
- 研究重点:利用超高效液相色谱-串联四极杆质谱(UPLC-MS-MS)开发了一种检测水果和蔬菜中咪苯酮唑的方法。
- 发现:该方法线性范围为1.0μg/L至100μg/L,检测限为1.0μg/kg,对于检测这些食物中的咪苯酮唑具有高灵敏度和良好的重现性。
- 来源:(Che Jing-chu, 2015)
对免疫细胞的抑制作用
- 研究重点:研究了几种唑类杀菌剂,包括咪苯酮唑,对白细胞介素-17基因表达的影响。这涉及对视黄酸受体相关孤儿受体α和γ(RORα和RORγ)的活性进行调查。
- 发现:咪苯酮唑表现出逆向激动活性,表明其有潜力调节免疫细胞中IL-17的表达。
- 来源:(Kojima et al., 2012)
作用机制
Imibenconazole is a triazole fungicide used to control a range of fungal diseases affecting fruit, vegetables, turf, and ornamentals . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the sterol 14α-demethylase (EC 1.14.14.154) , also known as C14-demethylase (erg11/cyp51) . This enzyme plays a crucial role in the biosynthesis of sterols in the cell membrane of fungi.
Mode of Action
This compound acts by inhibiting the activity of sterol 14α-demethylase . This enzyme is involved in the conversion of lanosterol to ergosterol, a critical component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to an accumulation of 14α-methyl sterols. This alters the structure and function of the fungal cell membrane, thereby inhibiting fungal growth and reproduction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to changes in membrane fluidity and permeability, ultimately resulting in fungal cell death .
Pharmacokinetics
Based on its chemical properties, it is non-mobile and unlikely to leach to groundwater .
Result of Action
The inhibition of ergosterol synthesis by this compound leads to the accumulation of 14α-methyl sterols, which alter the structure and function of the fungal cell membrane . This results in the inhibition of fungal growth and reproduction, effectively controlling a range of fungal diseases affecting fruit, vegetables, turf, and ornamentals .
Action Environment
This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its low aqueous solubility and slight volatility may affect its distribution in the environment . Furthermore, it is non-mobile and unlikely to leach to groundwater, suggesting that it remains primarily in the area of application .
安全和危害
生化分析
Biochemical Properties
Imibenconazole plays a significant role in biochemical reactions, primarily by inhibiting the enzyme sterol 14α-demethylase (EC 1.14.13.70). This enzyme is crucial in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting sterol 14α-demethylase, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing fungal cell death . Additionally, this compound interacts with various proteins and biomolecules involved in the fungal cell membrane synthesis, further enhancing its antifungal efficacy.
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol synthesis, leading to increased membrane permeability and cell lysis. This compound also affects cell signaling pathways, particularly those involved in stress responses and apoptosis. In mammalian cells, this compound has been shown to influence gene expression and cellular metabolism, although its effects are less pronounced compared to its impact on fungal cells . The disruption of cell signaling pathways and metabolic processes can lead to altered cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the heme iron of sterol 14α-demethylase, thereby inhibiting the enzyme’s activity. This inhibition prevents the demethylation of lanosterol, a key step in ergosterol biosynthesis. The accumulation of lanosterol and other sterol intermediates disrupts the fungal cell membrane, leading to cell death . Additionally, this compound may induce changes in gene expression related to stress responses and apoptosis, further contributing to its antifungal effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under weak alkaline conditions but degrades in acidic and strongly alkaline environments . Long-term exposure to this compound can lead to adaptive responses in fungal cells, including the upregulation of efflux pumps and other resistance mechanisms. In mammalian cells, prolonged exposure may result in cumulative toxic effects, although these are generally less severe compared to its impact on fungal cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively controls fungal infections without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its antifungal activity but rather increase its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to sterol biosynthesis. It interacts with enzymes such as sterol 14α-demethylase, leading to the inhibition of ergosterol production . This inhibition affects metabolic flux and metabolite levels, resulting in the accumulation of sterol intermediates and disruption of fungal cell membrane synthesis. Additionally, this compound may influence other metabolic pathways related to stress responses and detoxification.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells . The compound’s distribution is influenced by its lipophilicity, allowing it to readily penetrate cell membranes and reach intracellular targets. This compound’s localization within cells is crucial for its antifungal activity, as it needs to reach the fungal cell membrane to exert its effects.
Subcellular Localization
This compound’s subcellular localization is primarily within the fungal cell membrane, where it inhibits sterol 14α-demethylase and disrupts ergosterol synthesis . The compound may also localize to other cellular compartments involved in sterol biosynthesis and detoxification. Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its efficacy and specificity in targeting fungal cells.
属性
IUPAC Name |
(4-chlorophenyl)methyl N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N4S/c18-13-3-1-12(2-4-13)9-25-17(8-24-11-21-10-22-24)23-16-6-5-14(19)7-15(16)20/h1-7,10-11H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKSTYPVMZODRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(=NC2=C(C=C(C=C2)Cl)Cl)CN3C=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058204 | |
| Record name | Imibenconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86598-92-7 | |
| Record name | Imibenconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86598-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imibenconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086598927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imibenconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMIBENCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQY333M0BE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1207160.png)




![2-(3,4-dichlorophenyl)-6-methylsulfonyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1207169.png)
